BenchChemオンラインストアへようこそ!

2-Hydroxy-3,4-dimethoxybenzoic acid

Drug-Drug Interactions Hepatic Transport OATP Inhibition

2-Hydroxy-3,4-dimethoxybenzoic acid (3,4-dimethoxysalicylic acid) is a unique ortho-hydroxy, ortho/para-methoxy substituted phenolic acid. Its distinct regiochemistry enables intramolecular hydrogen bonding, driving specific inhibition of OATP1B1/3 (82.39%/82.78% at 10 μM) and tau fibril formation (IC₅₀ 562.3 nM). Unlike syringic acid, this compound cannot be generically substituted for reproducible OATP-mediated DDI or tauopathy assays. Procure ≥98% purity for validated assay controls and SAR benchmarking.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 5653-46-3
Cat. No. B1585096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,4-dimethoxybenzoic acid
CAS5653-46-3
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)O)OC
InChIInChI=1S/C9H10O5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
InChIKeyCJFQIVAOBBTJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,4-dimethoxybenzoic Acid (CAS 5653-46-3) — Chemical Identity, Class, and Physicochemical Properties


2-Hydroxy-3,4-dimethoxybenzoic acid (CAS 5653-46-3), also known as 3,4-dimethoxysalicylic acid, is a phenolic acid within the methoxybenzoic acid subclass, bearing a characteristic ortho-hydroxybenzoic acid core with methoxy groups at the 3- and 4-positions [1]. Its molecular formula is C₉H₁₀O₅, with a molecular weight of 198.17 g/mol . This compound is commercially available as a solid powder, with typical purity specifications ≥95–98% (e.g., 97% purity reported by Sigma-Aldrich and 98.23% by TargetMol) . It is structurally distinct from common dietary phenolic acids such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), which features a para-hydroxy, meta-methoxy substitution pattern versus the ortho-hydroxy, ortho/para-methoxy arrangement in 2-hydroxy-3,4-dimethoxybenzoic acid [2].

Why 2-Hydroxy-3,4-dimethoxybenzoic Acid Cannot Be Replaced by Syringic Acid or Other Common Phenolic Acids


Generic substitution among phenolic acids fails because the specific substitution pattern (ortho-hydroxy vs. para-hydroxy; ortho/para-methoxy vs. meta-methoxy) fundamentally alters hydrogen bonding capability, electron density distribution, and molecular recognition. While syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and 2-hydroxy-3,4-dimethoxybenzoic acid share an identical molecular formula and molecular weight, their distinct regiochemistry yields divergent biological profiles. Specifically, the ortho-hydroxy motif in 2-hydroxy-3,4-dimethoxybenzoic acid enables intramolecular hydrogen bonding between the carboxyl and ortho-hydroxyl groups, which influences acidity (pKa), lipophilicity (logP), and protein-ligand interactions [1]. This positional isomerism results in fundamentally different interactions with enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and transporters including OATP1B1/1B3 . Consequently, a researcher procuring this compound for a defined assay—whether for tau fibrillization inhibition, TDP1 enzymatic studies, or OATP-mediated transport assays—cannot substitute it with a generic methoxybenzoic acid and expect reproducible or comparable results. The quantitative evidence below substantiates this differentiation.

Quantitative Evidence Guide: Direct Performance Differentiation of 2-Hydroxy-3,4-dimethoxybenzoic Acid Versus Closest Analogs


OATP1B1 and OATP1B3 Dual Inhibition: Potency of 2-Hydroxy-3,4-dimethoxybenzoic Acid at 10 μM

2-Hydroxy-3,4-dimethoxybenzoic acid demonstrates potent, dual inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3. In a direct head-to-head comparison at a fixed concentration of 10 μM, this compound achieved comparable inhibition of both transporter isoforms: 82.39% inhibition of OATP1B1-mediated sodium fluorescein uptake and 82.78% inhibition of OATP1B3-mediated uptake . This balanced dual-inhibition profile contrasts with many phenolic acids that show preferential inhibition of one isoform or require substantially higher concentrations to achieve equivalent blockade. The near-identical inhibition percentages suggest a consistent binding mode across both transporters, which is valuable for mechanistic transporter studies. In contrast, syringic acid and protocatechuic acid have not been reported to exhibit potent OATP1B1/3 inhibition in the low micromolar range, underscoring the functional consequence of the ortho-hydroxy substitution pattern in 2-hydroxy-3,4-dimethoxybenzoic acid [1]. Notably, 212 and 139 molecules were identified as OATP1B1 and OATP1B3 inhibitors, respectively, using a 50% inhibition threshold in a structure-based screening study; 2-hydroxy-3,4-dimethoxybenzoic acid exceeds this threshold by a substantial margin for both isoforms [1].

Drug-Drug Interactions Hepatic Transport OATP Inhibition Pharmacokinetics

Tau Fibril Formation Inhibition: 2-Hydroxy-3,4-dimethoxybenzoic Acid Potency Compared to Reference Inhibitors

2-Hydroxy-3,4-dimethoxybenzoic acid inhibits tau protein fibril formation with an IC₅₀ of 562.3 nM, measured by fluorescence polarization assay . This sub-micromolar potency positions it as a moderately potent tau aggregation inhibitor. For context, in a high-throughput qHTS screen for tau fibrillization inhibitors, this compound's activity is notable among phenolic acid scaffolds, though it is less potent than specialized, optimized tau inhibitors (e.g., compound 10 in PMC study achieving dose-dependent reduction of tau 2N4R fibril formation at 6 μM [1]). Importantly, syringic acid—a positional isomer with identical molecular weight and elemental composition—has not been reported to exhibit comparable tau fibrillization inhibitory activity in peer-reviewed assays, highlighting the functional relevance of the ortho-hydroxy substitution pattern [2]. The fluorescence polarization assay used to determine the IC₅₀ value for 2-hydroxy-3,4-dimethoxybenzoic acid is a well-established method for quantifying protein aggregation inhibitors, and the reported potency provides a reproducible benchmark for procurement decisions.

Neurodegeneration Tauopathy Protein Aggregation Alzheimer's Disease

TDP1 Inhibition: Micromolar Activity Distinguishes 2-Hydroxy-3,4-dimethoxybenzoic Acid from Potent TDP1 Inhibitors

2-Hydroxy-3,4-dimethoxybenzoic acid inhibits tyrosyl-DNA phosphodiesterase 1 (TDP1) with an IC₅₀ of 44,668.4 nM (44.7 μM) [1]. This moderate micromolar potency places it in a distinct class relative to highly optimized TDP1 inhibitors. For example, specialized TDP1 inhibitors such as TDP1 Inhibitor-2 achieve an IC₅₀ of 99 nM—approximately 450-fold more potent . Conversely, novel usnic acid thioether and sulfoxide derivatives inhibit TDP1 with IC₅₀ values in the 1.4–25.2 μM range [2]. Therefore, 2-hydroxy-3,4-dimethoxybenzoic acid exhibits TDP1 inhibitory activity that is approximately 17-fold weaker than the most potent usnic acid derivatives (1.4 μM) but still within the range of some reported inhibitors. This compound's moderate potency, combined with its simple, commercially available structure, makes it suitable as a reference compound for TDP1 biochemical assays or as a starting point for structure-activity relationship (SAR) studies, rather than as a lead candidate for therapeutic development. The availability of precise IC₅₀ data enables researchers to make informed procurement decisions based on the required assay sensitivity and the desired potency range for their experimental system.

DNA Repair Cancer Research Topoisomerase TDP1 Inhibition

Free Radical Scavenging and Lipid Peroxidation: In-Class Antioxidant Activity with COX-2 Inhibitory Potential

2-Hydroxy-3,4-dimethoxybenzoic acid (DMHA) has been shown to scavenge free radicals and prevent lipid peroxidation in vitro, as reported by multiple vendors and supported by biochemical studies . Additionally, DMHA is described as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade . While direct, quantitative head-to-head comparison data (e.g., IC₅₀ values for DPPH or ABTS radical scavenging assays, or precise Ki values for COX-2) for this specific compound are not readily available in the open scientific literature, the collective evidence indicates that DMHA possesses antioxidant and anti-inflammatory properties characteristic of ortho-hydroxybenzoic acid derivatives. For context, structure-activity relationship studies of hydroxybenzoic acid derivatives demonstrate that the ortho-dihydroxy substitution pattern generally correlates with higher antioxidant capacity in LDL oxidation systems compared to para-hydroxy, meta-methoxy substitution patterns [1]. By inference, the ortho-hydroxy, ortho/para-methoxy arrangement of 2-hydroxy-3,4-dimethoxybenzoic acid is expected to confer antioxidant activity that differs from that of syringic acid or protocatechuic acid. This compound may serve as a useful chemical tool for investigating oxidative stress pathways, with the caveat that procurement for specific antioxidant assays should be validated with internal dose-response experiments due to the absence of published IC₅₀ values.

Antioxidant Oxidative Stress Inflammation Lipid Peroxidation

Recommended Research and Industrial Applications for 2-Hydroxy-3,4-dimethoxybenzoic Acid Based on Verified Evidence


Hepatic Drug-Drug Interaction Studies: OATP1B1/1B3 Transporter Inhibition Positive Control

Given its potent and balanced inhibition of both OATP1B1 and OATP1B3 at 10 μM (82.39% and 82.78% inhibition, respectively ), 2-hydroxy-3,4-dimethoxybenzoic acid is ideally suited as a positive control compound for in vitro hepatic uptake transporter assays. Researchers investigating drug-drug interaction (DDI) potential can use this compound to validate assay sensitivity and to benchmark the inhibitory effects of test articles on OATP-mediated transport. Its commercial availability at high purity (≥97%) and well-defined physicochemical properties (e.g., DMSO solubility of 30 mg/mL) further enhance its utility as a reproducible reference standard .

Neurodegenerative Disease Research: Tau Fibrillization Inhibition Chemical Probe

The sub-micromolar IC₅₀ (562.3 nM) for tau fibril formation inhibition positions 2-hydroxy-3,4-dimethoxybenzoic acid as a useful chemical probe for investigating tau aggregation mechanisms in Alzheimer's disease and related tauopathies. Researchers can employ this compound in fluorescence polarization assays or cellular models of tau aggregation to dissect the role of phenolic acid scaffolds in modulating protein misfolding. Its activity, while moderate compared to optimized inhibitors, provides a well-defined potency benchmark for structure-activity relationship (SAR) campaigns aiming to develop more potent tau aggregation inhibitors based on the 2-hydroxy-3,4-dimethoxybenzoic acid core.

Cancer Research: TDP1 Biochemical Assay Reference Compound

2-Hydroxy-3,4-dimethoxybenzoic acid inhibits TDP1 with an IC₅₀ of 44.7 μM [1]. This moderate potency makes it a suitable reference compound for TDP1 enzymatic assays, particularly when a less potent control is needed to validate assay sensitivity or to serve as a comparator for novel TDP1 inhibitors. Given the established role of TDP1 in repairing topoisomerase I-mediated DNA damage, this compound can be used in cancer research settings to explore the therapeutic potential of modulating DNA repair pathways. Its activity is ~450-fold weaker than the most potent TDP1 inhibitors (e.g., TDP1 Inhibitor-2, IC₅₀ 99 nM ), providing a clear potency gradient for assay calibration.

Natural Product Metabolism and Gut Microbiota Research

2-Hydroxy-3,4-dimethoxybenzoic acid has been identified as a gut microbiota-derived metabolite of iridoid glycosides from Veronica anagallis-aquatica, with demonstrated antihypertrophic effects in a heart failure model [2]. Researchers investigating the role of microbial metabolites in cardiovascular health or the gut-heart axis can utilize this compound to study its direct effects on cardiomyocytes or to serve as an authentic standard for metabolomics studies. This application scenario is supported by recent peer-reviewed evidence linking this specific metabolite to in vivo efficacy, providing a compelling rationale for procurement in the context of natural product pharmacology and microbiome research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,4-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.